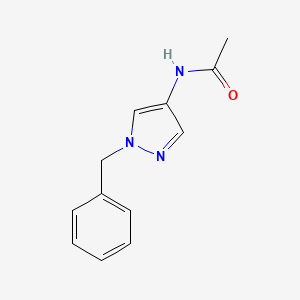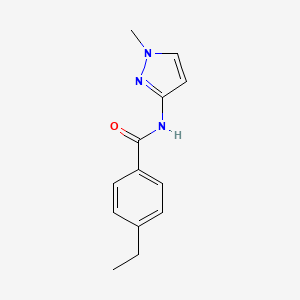
4-methoxy-N-(1-methylpyrazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(1-methylpyrazol-3-yl)benzamide, also known as MPBA, is a chemical compound that has gained considerable attention in scientific research due to its diverse applications. MPBA is a derivative of benzamide and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and VEGF. This inhibition leads to the suppression of inflammation, angiogenesis, and tumor growth. 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide has also been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
4-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6. 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide has also been found to inhibit the activity of MMP-9, an enzyme that plays a role in the breakdown of extracellular matrix and tumor invasion. Additionally, 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been shown to inhibit the activity of VEGF, a protein that plays a role in angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-(1-methylpyrazol-3-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide is also soluble in various solvents, making it easy to work with in experiments. However, 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide has some limitations. It is not very water-soluble, which can limit its use in certain experiments. Additionally, 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide has not been extensively studied in vivo, which limits its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide. One area of interest is the potential use of 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide. The development of more water-soluble derivatives of 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide could also increase its potential use in various experiments. Finally, the potential use of 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide in combination with other drugs for the treatment of cancer and other diseases should be explored further.
Conclusion
In conclusion, 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide is a chemical compound that has gained considerable attention in scientific research due to its diverse applications. It is synthesized through a multi-step process and has been extensively studied for its potential use in the treatment of various diseases. 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties, and has been shown to inhibit the activity of various enzymes. While 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide has several advantages for lab experiments, it also has some limitations. Further studies are needed to fully understand the potential of 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide in various applications.
Synthesemethoden
The synthesis of 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide involves a multi-step process that starts with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The reaction of 4-methoxybenzoyl chloride with 1-methylpyrazole in the presence of a base such as triethylamine results in the formation of 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. It has been studied for its potential use in the treatment of breast cancer, lung cancer, and pancreatic cancer. Additionally, 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-methoxy-N-(1-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-7-11(14-15)13-12(16)9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQONMPRGGNCRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-methylpyrazol-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

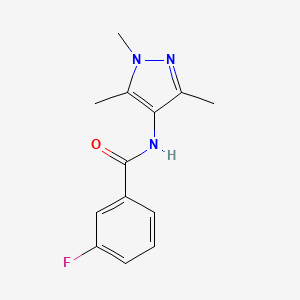
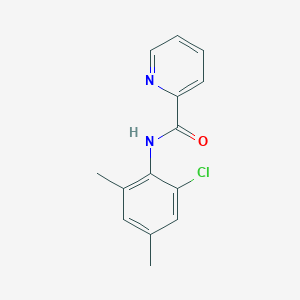
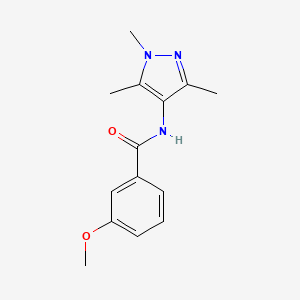
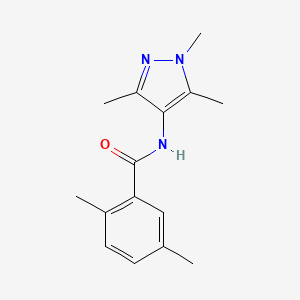
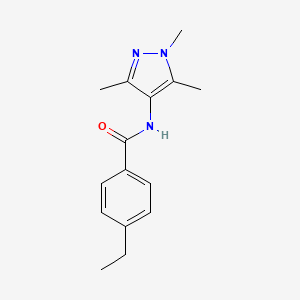
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
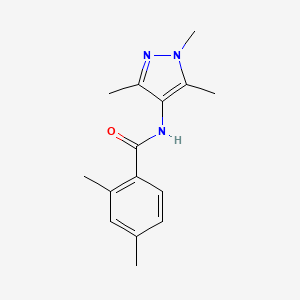
![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)
